molecular formula C6H5I2NO B1390083 2,5-Diiodo-3-methoxypyridine CAS No. 1138444-33-3

2,5-Diiodo-3-methoxypyridine

Cat. No.: B1390083
CAS No.: 1138444-33-3
M. Wt: 360.92 g/mol
InChI Key: KRNCVHSAISYIDS-UHFFFAOYSA-N
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Description

2,5-Diiodo-3-methoxypyridine is a chemical compound with the molecular formula C6H5I2NO It is a derivative of pyridine, where two iodine atoms are substituted at the 2nd and 5th positions, and a methoxy group is substituted at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diiodo-3-methoxypyridine typically involves the iodination of 3-methoxypyridine. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atoms at the desired positions on the pyridine ring. The reaction is usually carried out under controlled conditions to ensure selective iodination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Diiodo-3-methoxypyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the methoxy group or the pyridine ring may be oxidized or reduced under specific conditions.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atoms serve as leaving groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride and various nucleophiles can be used to replace the iodine atoms.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,5-Diiodo-3-methoxypyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable in the development of new materials and catalysts.

    Biology: The compound can be used in the study of biological systems, particularly in the development of probes and imaging agents.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Diiodo-3-methoxypyridine depends on its specific application. In chemical reactions, the iodine atoms and the methoxy group play crucial roles in determining the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through various binding interactions and pathways.

Comparison with Similar Compounds

2,5-Diiodo-3-methoxypyridine can be compared with other similar compounds, such as:

    2,5-Dibromo-3-methoxypyridine: Similar structure but with bromine atoms instead of iodine.

    2,5-Dichloro-3-methoxypyridine: Similar structure but with chlorine atoms instead of iodine.

    3-Methoxypyridine: Lacks the halogen substitutions, making it less reactive in certain types of reactions.

The uniqueness of this compound lies in the presence of iodine atoms, which confer distinct reactivity and properties compared to its bromine and chlorine analogs.

Properties

IUPAC Name

2,5-diiodo-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5I2NO/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNCVHSAISYIDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5I2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673880
Record name 2,5-Diiodo-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138444-33-3
Record name 2,5-Diiodo-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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